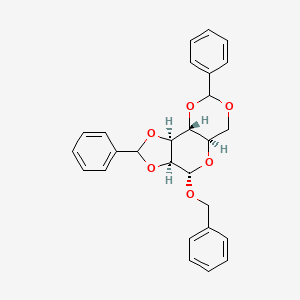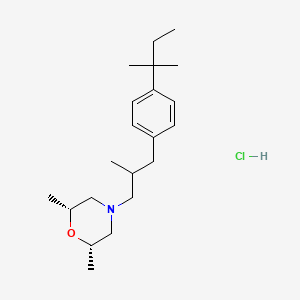![molecular formula C31H50N6O9S B1140660 (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate CAS No. 102910-27-0](/img/structure/B1140660.png)
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate is a biotinylated derivative of lysine. This compound is widely used in proteomics research due to its ability to biotinylate proteins and peptides, facilitating their detection and purification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate involves multiple steps:
Protection of Lysine: The lysine amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester to introduce the biotin moiety.
Coupling with Caproylamido: The biotinylated lysine is further reacted with caproylamido to extend the linker.
Formation of N-Hydroxysuccinimide Ester: Finally, the compound is reacted with N-hydroxysuccinimide to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving automated synthesis equipment to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester reacts with nucleophiles such as amines.
Common Reagents and Conditions
Reagents: Common reagents include N-hydroxysuccinimide, biotin-N-hydroxysuccinimide ester, and tert-butyloxycarbonyl chloride.
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions.
Major Products
The major product formed from these reactions is the biotinylated lysine derivative, which can be further used in various biochemical applications.
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate has numerous applications in scientific research:
Chemistry: Used in the synthesis of biotinylated peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and protein localization.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Utilized in the production of biotinylated reagents for various biochemical assays.
Mécanisme D'action
The compound exerts its effects by biotinylating proteins and peptides. The N-hydroxysuccinimide ester reacts with primary amines on proteins, forming stable amide bonds. This biotinylation allows for the subsequent detection and purification of the biotinylated proteins using streptavidin-based methods.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-t-Boc-N6-(biotinamido)lysine N-Hydroxysuccinimide Ester
- N2-t-Boc-N6-(biotinamido-hexanoic acid)lysine N-Hydroxysuccinimide Ester
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate is unique due to its extended caproylamido linker, which provides greater flexibility and reduces steric hindrance during biotinylation reactions, enhancing its efficiency in various applications.
Propriétés
Numéro CAS |
102910-27-0 |
|---|---|
Formule moléculaire |
C31H50N6O9S |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)/t20-,21-,22-,27-/m0/s1 |
Clé InChI |
FIYZGAUPFFOJCA-LFYAFONDSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Synonymes |
[3aS-[3aα,4β(R*),6aα]]-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-_x000B_5-[[6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-1-oxohexyl]amino]pentyl]-carbamic acid 1,1-Dimethylethyl Ester; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)













